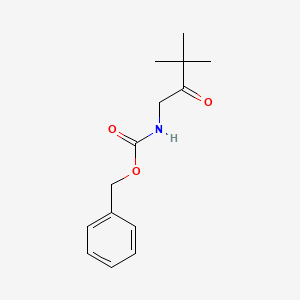

benzyl N-(3,3-dimethyl-2-oxobutyl)carbamate

Description

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

benzyl N-(3,3-dimethyl-2-oxobutyl)carbamate |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)12(16)9-15-13(17)18-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) |

InChI Key |

PZKCMUDJVDQLTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CNC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Oxidation of 3,3-Dimethyl-2-hydroxybutyric Acid to 3,3-Dimethyl-2-oxobutyric Acid

The 3,3-dimethyl-2-oxobutyl fragment is commonly accessed via oxidation of 3,3-dimethyl-2-hydroxybutyric acid. A patented process describes an efficient catalytic oxidation using palladium catalysts in the presence of bismuth compounds, oxygen, and a base such as sodium or potassium hydroxide (or carbonate) in aqueous media. The reaction conditions are optimized to maintain moderate temperature (60 °C to boiling point of the mixture) and ambient pressure, ensuring high yield and selectivity (Table 1).

| Parameter | Optimal Range/Condition |

|---|---|

| Base equivalents per acid mole | 1.1 to 8 (preferably 1.2 to 6) |

| Base type | Alkali metal hydroxides/carbonates (NaOH, KOH) |

| Temperature | 60 °C to boiling point at reaction pressure |

| Pressure | 0.1 to 50 bar (preferably 0.9 to 1.5 bar) |

| Catalyst | Palladium catalyst with bismuth compounds |

| Solvent | Water |

The sequence of adding reagents is flexible, and oxygen is bubbled through the reaction mixture to facilitate oxidation. This method is economical and scalable for producing 3,3-dimethyl-2-oxobutyric acid, a key intermediate for the carbamate synthesis.

Carbamate Formation Strategies

Carbamate synthesis generally involves coupling an amine with a suitable carbamoyl or carbonyl derivative. For benzyl N-(3,3-dimethyl-2-oxobutyl)carbamate, the amine component is the 3,3-dimethyl-2-oxobutylamine or its equivalent, and the carbamate protecting group is introduced via benzyl carbamate formation.

Traditional Methods for Carbamate Synthesis

Several classical methods are applicable for carbamate formation:

Hofmann Rearrangement: Converts primary amides to carbamates using oxidants like bromine under basic conditions. Modified reagents such as PhI(OAc)2 or N-bromosuccinimide with bases have been developed to improve yields and selectivity.

Curtius Rearrangement: Thermal decomposition of acyl azides derived from carboxylic acids generates isocyanates, which react with benzyl alcohol to form benzyl carbamates. This method is widely used but involves handling potentially hazardous azides and reagents like diphenylphosphoryl azide (DPPA).

Reaction of Alcohols with Isocyanates: Direct reaction of benzyl alcohol with isocyanates derived from the 3,3-dimethyl-2-oxobutyl intermediate can yield the desired carbamate.

Carbonylation of Amines: Transition metal-catalyzed carbonylation of amines with CO under mild conditions to form carbamates has been reported recently, offering a direct and mild approach.

Mixed Carbonate Method

A highly efficient and versatile method involves the use of mixed carbonates such as di(2-pyridyl) carbonate or 1,1-bis[6-(trifluoromethyl)benzotriazolyl]carbonate (BTBC) as alkoxycarbonylation reagents. These reagents react with benzyl alcohol to form activated carbonates, which subsequently react with the amine to give carbamates in good yields under mild conditions (Scheme 2 in).

| Reagent Used | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Di(2-pyridyl) carbonate (DPC) | Triethylamine, room temp | 75-90 | Efficient for primary and secondary amines |

| BTBC | Acetonitrile, room temp | 80-95 | Stable, storable, high acylating reactivity |

This method avoids hazardous azides and harsh conditions, providing a convenient synthesis route for benzyl carbamates.

Solid-Phase and CO2-Based Methods

Recent advances include carbamate synthesis via carbon dioxide fixation on amines in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in DMF. This three-component coupling of primary amines, CO2, and alkyl halides can generate carbamates efficiently without isolation of intermediates.

Specific Preparation of this compound

General Synthetic Route

Synthesis of 3,3-dimethyl-2-oxobutyl amine: The oxo acid is converted to the corresponding amine via reductive amination or other amination methods.

Carbamate Formation: The amine is reacted with benzyl chloroformate (benzyloxycarbonyl chloride) or benzyl N,N-dibenzylchloroformamide under basic conditions (e.g., NaH or triethylamine) in an aprotic solvent such as DMF at low temperature (0 °C to room temperature). This step forms the benzyl carbamate linkage.

An example from the literature describes the reaction of a similar oxobutyl derivative with N,N-dibenzylchloroformamide in dry DMF with sodium hydride at 0 °C, followed by workup and chromatographic purification to yield the carbamate with 77% yield.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amine formation | Reductive amination or amination of oxo acid | Variable | Requires optimization |

| Carbamate formation | Benzyl chloroformate, NaH, DMF, 0 °C to rt | ~75-80 | Purification by chromatography |

Analytical and Purification Considerations

Chromatographic purification (e.g., silica gel column chromatography with hexane/ethyl acetate mixtures) is typically employed to isolate pure this compound.

Characterization includes NMR spectroscopy, optical rotation ([α]D), and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Preparation Step | Methodology/Conditions | Advantages | Limitations |

|---|---|---|---|

| Oxidation of 3,3-dimethyl-2-hydroxybutyric acid | Pd catalyst, bismuth, base, oxygen, aqueous, 60 °C | Scalable, economical | Requires catalyst and oxygen supply |

| Carbamate formation via benzyl chloroformate | NaH or triethylamine, DMF, 0 °C to rt | High yield, straightforward | Requires handling of reactive reagents |

| Mixed carbonate method (DPC or BTBC) | Room temp, triethylamine or KH, acetonitrile | Mild, efficient, stable reagents | Reagent availability |

| Curtius rearrangement | Acyl azide intermediate, thermal decomposition | Direct isocyanate intermediate | Azide toxicity, harsh conditions |

| CO2-based three-component coupling | Primary amine, CO2, alkyl halide, Cs2CO3, TBAI, DMF | Green chemistry, mild conditions | Requires specialized reagents |

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3,3-dimethyl-2-oxobutyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of this compound oxides.

Reduction: Formation of benzyl N-(3,3-dimethyl-2-oxobutyl)amine.

Substitution: Formation of substituted benzyl carbamates or amines.

Scientific Research Applications

Benzyl N-(3,3-dimethyl-2-oxobutyl)carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(3,3-dimethyl-2-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Carbamate Moieties

Benzyl vs. tert-Butyl Protecting Groups

- Benzyl Carbamates: Example: Benzyl N-[2-(3-fluorophenyl)-2-oxoethyl]carbamate (C₁₆H₁₄FNO₃, MW 287.28 g/mol) demonstrates that fluorination on the benzyl ring can enhance biochemical potency . Synthetic Utility: Benzyl carbamates are widely used as amine-protecting groups due to their stability under acidic conditions and ease of removal via hydrogenolysis .

- tert-Butyl Carbamates :

Substituent Position and Activity

- In pyrimidine-based carbamates, the position of the benzyl carbamate group significantly impacts biochemical activity. For instance, a C4-benzyl carbamate (compound 2b ) exhibited 20-fold higher EGFR inhibitory activity compared to analogs lacking this group .

- Fluorination at the benzyl carbamate (e.g., 2a ) further enhances potency, likely due to improved electron-withdrawing effects and metabolic stability .

Structural Variations in the Oxobutyl/Cyclobutyl Backbone

*Estimated based on structural similarity to tert-butyl analog.

- Cyclobutanone vs. In contrast, the 3,3-dimethyl-2-oxobutyl group provides steric shielding to the ketone, reducing unwanted side reactions .

Biological Activity

Benzyl N-(3,3-dimethyl-2-oxobutyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realms of drug design and antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a benzyl group and a carbamate functional group attached to a 3,3-dimethyl-2-oxobutyl moiety. The molecular formula is C12H17N2O3. The presence of these functional groups allows the compound to engage in various biochemical interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of enzyme activity. Research suggests that these interactions may contribute to its antimicrobial effects and other therapeutic properties .

Antimicrobial Activity

Several studies have indicated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacteria has been documented, particularly in inhibiting the growth of drug-resistant strains.

| Bacterial Strain | Inhibition Percentage | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 99.4% | 2 |

| Acinetobacter baumannii (MDR) | 98.2% | 16 |

These results demonstrate the compound's potential as a therapeutic agent against multi-drug resistant pathogens .

Case Studies

- Study on Antibacterial Efficacy : In a recent study, this compound was tested alongside other derivatives for their antibacterial activity against WHO priority pathogens. The compound showed promising results in inhibiting the growth of Staphylococcus aureus and Acinetobacter baumannii, suggesting its potential role in addressing antibiotic resistance .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound's interaction with bacterial enzymes could lead to structural changes that inhibit their function. This was particularly noted in assays measuring minimal inhibitory concentration (MIC), where lower concentrations yielded higher inhibition rates .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzyl or carbamate groups can significantly influence its antimicrobial efficacy. For instance:

| Modification | Effect on Activity |

|---|---|

| Nitro substitution at aryl ring | Enhanced antibacterial activity |

| Halogen substitutions at specific positions | Increased potency against resistant strains |

This information underscores the importance of chemical modifications in enhancing the therapeutic profile of carbamate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.